molecular formula C21H14Cl2F6N4O2 B11679293 5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11679293
M. Wt: 539.3 g/mol
InChI Key: KOXMYWLPCOEUCV-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, typically starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. This is followed by the introduction of the dichlorophenyl and trifluoromethoxyphenyl groups through various coupling reactions. The final step usually involves the introduction of the trifluoromethyl group and the carboxamide functionality under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of halogen atoms makes it susceptible to oxidation reactions, often leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly those involving halogen bonding.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding, while the trifluoromethyl groups can increase lipophilicity, facilitating membrane permeability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:

    5-(3,4-dichlorophenyl)-N-[4-(methoxy)phenyl]-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

The uniqueness of 5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H14Cl2F6N4O2

Molecular Weight

539.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H14Cl2F6N4O2/c22-13-6-1-10(7-14(13)23)15-8-17(20(24,25)26)33-18(31-15)9-16(32-33)19(34)30-11-2-4-12(5-3-11)35-21(27,28)29/h1-7,9,15,17,31H,8H2,(H,30,34)

InChI Key

KOXMYWLPCOEUCV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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